3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid
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Overview
Description
This compound is an alanine derivative . It is a solid substance with a white to light yellow color . The molecular formula is C19H19NO4 and it has a molecular weight of 325.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance with a white to light yellow color . It has a molecular weight of 325.36 . The compound is soluble in DMSO at a concentration of 100 mg/mL .Scientific Research Applications
Synthesis and Characterization
- A related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, was synthesized from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, highlighting the synthetic utility of fluorenylmethoxycarbonyl-protected amino acids in organic synthesis (Le & Goodnow, 2004).
Molecular Structure
- The molecular structure of 9-Oxo-9H-fluorene-1-carboxylic acid, a related compound, was studied, indicating the potential for detailed structural analysis of similar compounds (Coté, Lalancette, & Thompson, 1996).
Protection of Hydroxy-Groups
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of the compound , has been used for the protection of hydroxy-groups in synthesis, demonstrating its utility in protecting sensitive functional groups during chemical reactions (Gioeli & Chattopadhyaya, 1982).
Reagent Preparation and Handling
- Information on the preparation and handling of reagents like 9‐Fluorenylmethyl 1‐Benzotriazolyl Carbonate, which is related to the compound , can provide insights into the handling and storage of similar compounds (Wardrop & Bowen, 2003).
Synthesis of Related Compounds
- The synthesis of 1-methyl-4-arylaminopyrazole-3- and -5-carboxylic acids from 1-methyl-4-halopyrazole-3- and -5-carboxylic acids shows the versatility of pyrazole derivatives in organic synthesis, which can be relevant to the research on similar compounds (Manaev et al., 1984).
Fluorination Techniques
- Selective fluorination of ethyl 1-methylpyrazole-4-carboxylate, a process that could be applicable to the compound , was studied, providing insights into the selective modification of pyrazole derivatives (Makino & Yoshioka, 1988).
Safety and Hazards
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-11-17(20(25)26)19(23-24)10-22-21(27)28-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,11,18H,10,12H2,1H3,(H,22,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPQLDJDKHQSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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